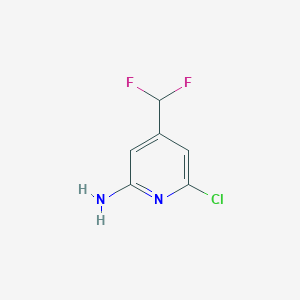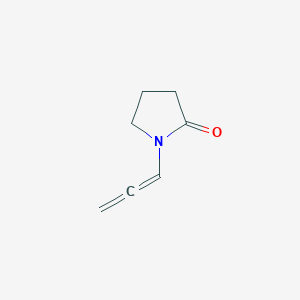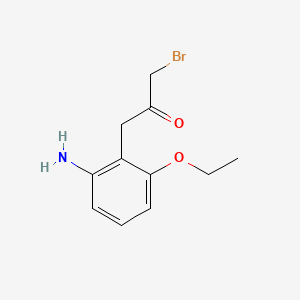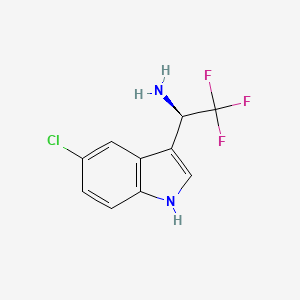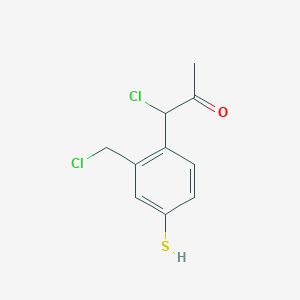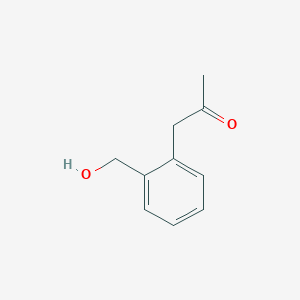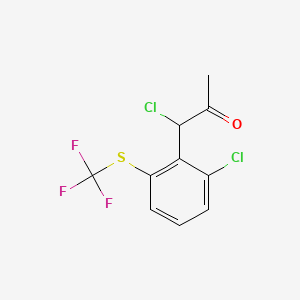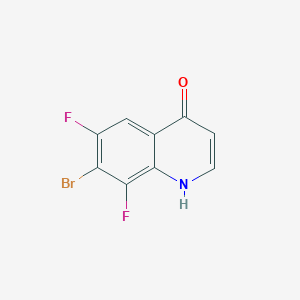
7-Bromo-6,8-difluoroquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6,8-difluoroquinolin-4-ol is a fluorinated quinoline derivativeThe incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6,8-difluoroquinolin-4-ol typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms on a quinoline ring. For instance, starting with a 6,8-difluoroquinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6,8-difluoroquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form 6,8-difluoroquinolin-4-ol.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 6,8-difluoroquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an antineoplastic agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 7-Bromo-6,8-difluoroquinolin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth. Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
- 7-Fluoro-6,8-dichloroquinolin-4-ol
- 7-Chloro-6,8-difluoroquinolin-4-ol
- 7-Bromo-6,8-dichloroquinolin-4-ol
Comparison: Compared to its analogs, 7-Bromo-6,8-difluoroquinolin-4-ol exhibits unique properties due to the presence of both bromine and fluorine atoms. The bromine atom enhances its reactivity in substitution reactions, while the fluorine atoms contribute to its stability and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H4BrF2NO |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
7-bromo-6,8-difluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4BrF2NO/c10-7-5(11)3-4-6(14)1-2-13-9(4)8(7)12/h1-3H,(H,13,14) |
InChI Key |
NOMAACWLMMOJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C(=C(C=C2C1=O)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


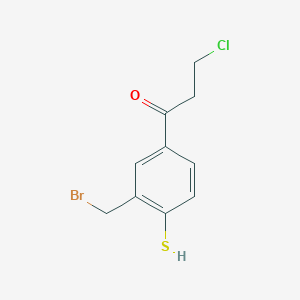
![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)
